molecular formula C14H15N5O B4884465 N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B4884465
M. Wt: 269.30 g/mol
InChI Key: KGWVPYZUAIFHLE-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidin-4-amine scaffold, a privileged structure in medicinal chemistry. This compound features a 2-methoxyethylamine substituent at the 4-position of the pyrazolo[3,4-d]pyrimidine core, which is linked to a phenyl group at the 1-position.

Properties

IUPAC Name

N-(2-methoxyethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c1-20-8-7-15-13-12-9-18-19(14(12)17-10-16-13)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWVPYZUAIFHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 3-aminopyrazole and 2-chloropyrimidine, under basic conditions.

    Substitution Reactions: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, often using phenylboronic acid and a palladium catalyst in a Suzuki coupling reaction.

    Introduction of the 2-Methoxyethylamine Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the pyrazolo[3,4-d]pyrimidine core with 2-methoxyethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo oxidation reactions, particularly at the methoxyethyl group, forming aldehydes or carboxylic acids.

    Reduction: The compound can be reduced at various positions, including the pyrazolo[3,4-d]pyrimidine core, using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the phenyl group, where electrophilic aromatic substitution can introduce various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Palladium catalysts in Suzuki coupling reactions, or halogenating agents for electrophilic aromatic substitution.

Major Products

    Oxidation: Aldehydes or carboxylic acids derived from the methoxyethyl group.

    Reduction: Reduced derivatives of the pyrazolo[3,4-d]pyrimidine core.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

The pyrazolo[3,4-d]pyrimidine scaffold has been extensively studied for its biological activities. Compounds within this category have shown promise in various therapeutic areas, particularly in oncology.

Anticancer Properties

Recent studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives against different cancer cell lines. For instance, compounds designed based on this scaffold have demonstrated potent antiproliferative activities against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. Specifically, one derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form EGFR T790M, indicating its potential as a targeted therapy for resistant cancer types .

Synthesis and Structural Modifications

The synthesis of N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves several chemical transformations that enhance its biological activity. The initial synthesis typically starts from readily available pyrazolo[3,4-d]pyrimidine precursors through various methods such as hydrazinolysis and condensation reactions with aromatic aldehydes .

Structural Variations

Modifying substituents on the phenyl ring or the pyrazolo core can significantly impact the compound's potency and selectivity. For instance:

  • Substitutions at different positions on the phenyl ring have been explored to optimize hydrophobic interactions within the binding site.
  • Linker modifications have also been tested to improve bioavailability and reduce off-target effects .

In Vitro Studies

In vitro assays have consistently shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines:

  • Compound 12b : Exhibited IC50 values of 8.21 µM against A549 and 19.56 µM against HCT-116 cells.
  • Compound 5i : Demonstrated effective tumor growth inhibition in MCF-7 models with IC50 values ranging from 0.3 to 24 µM .

Animal Models

Further research is warranted to evaluate these compounds in vivo to assess their therapeutic potential in clinical settings. Early-stage animal model studies indicate promising results in tumor reduction and overall survival rates when treated with these compounds.

Data Table: Summary of Key Findings

CompoundTarget Cell LineIC50 (µM)Mechanism
12bA5498.21EGFR Inhibition
12bHCT-11619.56Apoptosis Induction
5iMCF-70.3 - 24Tumor Growth Inhibition

Mechanism of Action

The mechanism by which N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects involves the inhibition of specific enzymes or receptors. For instance, as a kinase inhibitor, it binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins. This inhibition disrupts cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
Compound Name Substituents Biological Target Key Activity Toxicity/Safety Reference
Target Compound : N-(2-Methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-Ph, 4-(2-methoxyethyl) Not explicitly reported (inferred: kinase targets) Likely kinase inhibition (based on scaffold) Unknown N/A
N-(4-Allyloxy-3-nitrophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (5c) 1-Ph, 3-Me, 4-(4-allyloxy-3-nitroaniline) VEGFR-2 Antiangiogenic (IC₅₀ not provided) No toxicity data
N-Benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine 1-Me, 4-benzyl SARS-CoV-2 Mpro Antiviral (predicted by ML/docking) Mutagenic (Ames test), non-carcinogenic in mice
1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (S29) 1-(2-chloro-2-(4-Cl-Ph)ethyl), 4-(4-F-benzyl) Kinases (neuroblastoma-specific) IC₅₀ = 5.74 ng/mL (SK-N-BE(2) cells) Negligible side effects at effective dose
N-(3-Chloro-4-fluorophenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (7d) 1-(4-F-Ph), 3-Me, 4-(3-Cl-4-F-aniline) EGFR/ErbB2 Anticancer (activity unspecified) No toxicity data
ZYBT1 (BTK inhibitor) 1-(cyclopenta[c]pyrrole), 4-(pyridin-2-ylbenzamide) BTK BTK inhibition (potency unspecified) No data

Impact of Substituents on Activity

  • 4-Position Amine Substituents : The 2-methoxyethyl group in the target compound may enhance solubility compared to bulkier aryl groups (e.g., 4-allyloxy-3-nitroaniline in 5c) but could reduce hydrophobic binding to kinase pockets .
  • 1-Position Aryl Groups : A phenyl group (as in the target compound) is common, but substitutions like 4-fluorophenyl (7d) or cyclopenta[c]pyrrole (ZYBT1) improve target selectivity .
  • 3-Position Halogens/Methyl : Methyl groups (e.g., 5c, 7d) enhance steric stability, while halogens (Cl, F) modulate electronic properties and binding affinity .
Table 2: Representative Yields and Characterization Data
Compound Yield (%) Characterization (¹H NMR, HRMS) Reference
5c 58 δ 8.2 (s, 1H, pyrazole), m/z 456.1234
7d Not reported C₁₉H₁₆FN₅ (Calcd: C, 68.46; Found: 68.70)
S29 Not reported IC₅₀ = 5.74 ng/mL (SK-N-BE(2))

Biological Activity

N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This detailed article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused ring system that contributes to its biological activity. The presence of a methoxyethyl group and a phenyl ring enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. This compound has been studied for its interaction with:

  • Epidermal Growth Factor Receptor (EGFR) : A key target in cancer therapy, where inhibition can lead to reduced cell proliferation in tumors expressing this receptor.
  • Kinases : The pyrazolo[3,4-d]pyrimidine scaffold is known for its kinase inhibitory properties, which can affect various signaling pathways involved in cell growth and survival.

Anticancer Activity

Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance:

  • EGFR Inhibition : Compounds similar to this compound have shown nanomolar inhibitory effects against EGFR, making them promising candidates for cancer treatment .

Antimicrobial Properties

Studies have indicated that some pyrazolo[3,4-d]pyrimidine derivatives possess antibacterial and antifungal activities. For example:

  • In vitro Studies : Certain derivatives have demonstrated considerable inhibition against pathogens such as Klebsiella pneumoniae and Staphylococcus aureus, suggesting potential applications in treating infections .

Case Studies

  • EGFR Inhibitors : A study synthesized new 1H-pyrazolo[3,4-d]pyrimidine derivatives aimed at inhibiting EGFR. These compounds exhibited high anti-proliferative activity against both wild-type and mutant forms of the receptor .
  • Antimicrobial Evaluation : Another investigation focused on the synthesis of various pyrimidine amines that were evaluated for their antimicrobial properties. Several compounds exhibited potent activity against multiple bacterial strains .

Table 1: Biological Activity of this compound Derivatives

Activity TypeTarget/PathogenIC50 Value (µM)Reference
EGFR InhibitionWild-type EGFR< 10
AntibacterialKlebsiella pneumoniae5
AntifungalCandida albicans16

Q & A

Q. What are the standard synthetic routes for N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can reaction conditions be optimized for higher yields?

Answer:

  • Core Synthesis: The pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclocondensation of phenylhydrazine with substituted carbonitriles, followed by formamide-mediated cyclization .
  • Substituent Introduction: The N-(2-methoxyethyl) group is introduced via nucleophilic substitution or alkylation. For example, reacting 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with 2-methoxyethyl bromide in dimethylformamide (DMF) under reflux (80–100°C) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves alkylation efficiency .
  • Optimization: Yield optimization requires strict temperature control, solvent selection (polar aprotic solvents like DMF preferred), and catalytic base (e.g., K₂CO₃) to deprotonate intermediates. Purity is enhanced via recrystallization from ethanol or acetonitrile .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential for characterization?

Answer:

  • Spectroscopic Validation:
    • ¹H/¹³C NMR: Confirm substitution patterns (e.g., methoxyethyl group at δ ~3.3–3.6 ppm for OCH₂CH₂O) and aromatic protons (δ 7.2–8.5 ppm) .
    • IR Spectroscopy: Detect functional groups (N–H stretch at ~3300 cm⁻¹, C=O absent in this derivative) .
  • Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography: Resolve bond lengths (e.g., C–N bonds in pyrazolo[3,4-d]pyrimidine core ≈1.33–1.37 Å) and dihedral angles to confirm planarity .

Q. What are the primary biological targets of pyrazolo[3,4-d]pyrimidine derivatives, and how does the methoxyethyl substituent influence activity?

Answer:

  • Targets: Kinases (e.g., EGFR, VEGFR), phosphodiesterases, and purine-binding enzymes due to structural mimicry of adenine .
  • Role of Methoxyethyl Group:
    • Enhances solubility via polar ether linkage.
    • Modulates binding affinity: Steric effects may reduce off-target interactions, while hydrogen bonding with kinase active sites (e.g., via ether oxygen) improves selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity across pyrazolo[3,4-d]pyrimidine analogs with similar substituents?

Answer:

  • Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., methoxyethyl vs. methoxybenzyl) and correlate with bioassay data (IC₅₀ values). Example SAR table:
SubstituentTarget Kinase (IC₅₀, nM)Solubility (LogP)
N-(2-methoxyethyl)EGFR: 12 ± 22.1
N-(4-methoxybenzyl)EGFR: 8 ± 11.8
N-(3-chlorophenyl)VEGFR2: 25 ± 33.4

Data adapted from .

  • Computational Modeling: Use molecular dynamics to simulate binding modes and identify steric/electronic clashes in derivatives with conflicting activity .

Q. What strategies are effective in improving the pharmacokinetic profile of this compound for in vivo studies?

Answer:

  • Solubility Enhancement: Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., HCl salt of the amine group) .
  • Metabolic Stability: Block oxidative hotspots (e.g., methoxyethyl group) via deuteration or fluorination .
  • Prodrug Design: Mask the amine group as an acetyl or carbamate derivative to enhance oral bioavailability .

Q. How can researchers validate the proposed kinase inhibition mechanism experimentally?

Answer:

  • Kinase Assays: Use radioactive (³²P-ATP) or fluorescence-based assays to measure inhibition of autophosphorylation .
  • Cellular Validation:
    • Western blotting to assess downstream signaling (e.g., ERK1/2 phosphorylation in MCF-7 cells) .
    • CRISPR knockout of target kinases to confirm on-target effects .

Q. What methodologies are recommended for analyzing degradation products during stability studies?

Answer:

  • Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze via:
    • HPLC-MS: Identify degradation peaks (e.g., hydrolysis of methoxyethyl group to ethylene glycol).
    • Solid-State NMR: Monitor crystallinity loss, which correlates with stability .

Q. How can synthetic byproducts be minimized during large-scale synthesis?

Answer:

  • Process Optimization:
    • Use flow chemistry to control exothermic reactions (e.g., alkylation steps).
    • Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce toxicity .
  • Byproduct Analysis: LC-MS to detect dimers or oxidized species; optimize reaction time to <24 hours .

Data Contradiction Analysis

Q. Conflicting reports exist on the cytotoxicity of N-(2-methoxyethyl) derivatives. How should researchers address this?

Answer:

  • Standardize Assay Conditions: Use identical cell lines (e.g., HeLa vs. HepG2) and exposure times (e.g., 48 vs. 72 hours) .
  • Check Purity: Impurities >1% (e.g., unreacted starting materials) may skew results. Validate via HPLC with diode array detection .
  • Mechanistic Profiling: Compare apoptosis markers (caspase-3 activation) vs. necrosis (LDH release) to clarify mode of action .

Q. How can discrepancies in computational vs. experimental binding affinities be reconciled?

Answer:

  • Docking Refinement: Include solvent effects and protein flexibility in simulations (e.g., induced-fit docking) .
  • Experimental Validation:
    • Surface plasmon resonance (SPR) for kinetic binding constants (kₒₙ/kₒff).
    • Isothermal titration calorimetry (ITC) to measure enthalpy/entropy contributions .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
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N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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